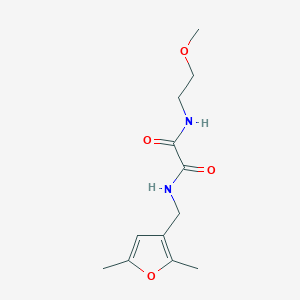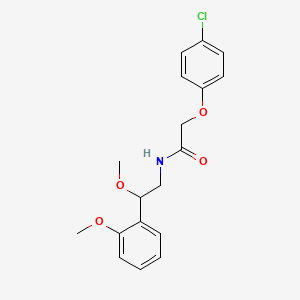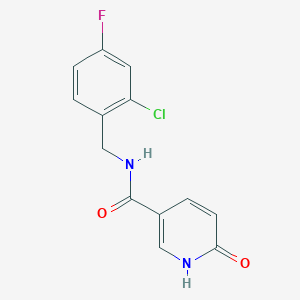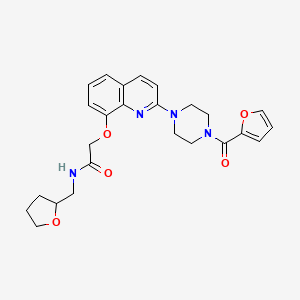![molecular formula C13H14N2O2S B2596897 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 956206-00-1](/img/structure/B2596897.png)
3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also has a cyclopropyl group and a (4-methylphenyl)sulfonyl group attached to it.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and the functional groups it contains. For “3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole”, the molecular weight is 262.33. Other properties like melting point, boiling point, and density were not found in the sources I retrieved .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemistry of pyrazoles, including compounds like 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, showcases their importance in the synthesis of heterocyclic compounds. These compounds are vital as intermediates in the development of various pharmaceuticals due to their significant biological activities. For example, pyrazole derivatives have been synthesized under various conditions, demonstrating a wide range of chemical behaviors and providing insights into the synthetic versatility of this class of compounds. These behaviors include acting as oxygen-atom transfer reagents and facilitating the synthesis of cyclopropanes and 3-hydroxy-1,2-dioxolanes, highlighting their potential in creating novel chemical entities with diverse biological activities (Baumstark et al., 2013).
Biological Activities
Research into pyrazole scaffolds, such as 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, has identified a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity of pyrazole derivatives allows for targeted modifications, leading to the development of compounds with specific biological properties. For instance, various pyrazole derivatives have been explored for their pharmacological properties, showing promise as therapeutic agents in treating a range of diseases. This includes investigations into their use as antimicrobial and anticancer agents, reflecting the critical role of pyrazole derivatives in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Pharmaceutical Development
The exploration of pyrazole compounds in pharmaceutical research underscores their potential in drug discovery and development. Pyrazole-based compounds have been investigated for various therapeutic applications, demonstrating a wide range of pharmacological effects. This includes their role as core structures in the development of drugs with anti-inflammatory, analgesic, and anticancer activities. The adaptability of the pyrazole moiety to chemical modifications makes it a valuable scaffold in designing new drugs with improved efficacy and reduced side effects. Such research efforts pave the way for the introduction of novel therapeutic agents into clinical use, addressing unmet medical needs (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-(4-methylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)18(16,17)15-9-8-13(14-15)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDUBNAZNGJYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)
![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)


![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)


![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)